Ethyl 2-oxo-4-phenylbutyrate

Catalog No.
S577864
CAS No.
64920-29-2
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxo-4-phenylbutyrate

CAS Number

64920-29-2

Product Name

Ethyl 2-oxo-4-phenylbutyrate

IUPAC Name

ethyl 2-oxo-4-phenylbutanoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

STPXIOGYOLJXMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1

Synonyms

α-Oxo-benzenebutanoic Acid Ethyl Ester-d5; 2-Oxo-4-phenylbutyric Acid Ethyl Ester; 4-Phenyl-2-oxobutyric Acid Ethyl Ester; Ethyl 2-Oxo-4-phenylbutanoate; Ethyl 4-Phenyl-2-oxobutanoate; Ethyl 4-Phenyl-2-oxobutyrate; Ethyl Benzylpyruvate;

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1

The exact mass of the compound Ethyl 2-oxo-4-phenylbutyrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2) is an aliphatic alpha-keto ester that serves as the primary chiral precursor for the 'pril' class of angiotensin-converting enzyme (ACE) inhibitors, including enalapril, benazepril, and lisinopril [1]. In industrial procurement, it is evaluated on its suitability for two distinct synthetic workflows: stereoselective heterogeneous reductive amination with dipeptides, and asymmetric biocatalytic reduction to ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) [2]. Unlike generic alpha-keto acids, this specific ethyl ester provides the exact ethoxycarbonyl moiety required for the final API prodrugs, while offering a finely tuned steric profile that maximizes enantiomeric excess (ee) and diastereoselectivity during catalytic transformations [1].

Attempting to substitute Ethyl 2-oxo-4-phenylbutyrate with its closest analogs introduces severe manufacturing penalties. Procuring the free acid (2-oxo-4-phenylbutyric acid) for aqueous biocatalysis results in rapid substrate decomposition, as the free acid is chemically unstable even at low water contents [1]. Conversely, utilizing the methyl ester analog (methyl 2-oxo-4-phenylbutyrate) not only reduces enzymatic enantioselectivity due to suboptimal active-site binding, but fundamentally yields the wrong downstream ester [1]. Because marketed ACE inhibitors like enalapril are specifically ethyl ester prodrugs, using a methyl ester precursor necessitates a subsequent, low-yielding transesterification step, destroying atom economy and increasing the cost of goods sold [2].

Enantioselective Biocatalytic Reduction Efficiency

In whole-cell biocatalytic reduction using Saccharomyces cerevisiae, the steric profile of the ester group strictly governs the reaction efficiency. Ethyl 2-oxo-4-phenylbutyrate achieves an 89% chemical yield and >99% enantiomeric excess (ee) for the (R)-isomer [1]. In head-to-head comparisons, the methyl ester analog (methyl 2-oxo-4-phenylbutyrate) drops to a 75% yield and 96% ee, while the bulkier t-butyl ester fails entirely as a substrate due to active-site exclusion [1].

Evidence DimensionBiocatalytic yield and enantiomeric excess (ee)
Target Compound Data89% yield, >99% ee (Ethyl ester)
Comparator Or Baseline75% yield, 96% ee (Methyl ester); 0% yield (t-Butyl ester)
Quantified Difference+14% absolute yield and elimination of the 4% (S)-enantiomer impurity.
ConditionsAqueous diethyl ether, 30 °C, 24 h, Bakers' yeast with phenacyl chloride.

The >99% enantioselectivity of the ethyl ester eliminates the need for costly downstream chiral resolution of the ACE inhibitor intermediate.

Substrate Stability in Aqueous Processing Media

Industrial biocatalysis requires precursors that remain intact in aqueous or biphasic media during the reaction timeframe. While Ethyl 2-oxo-4-phenylbutyrate remains stable and processable under these conditions, the baseline free acid (2-oxo-4-phenylbutyric acid) decomposes rapidly, even at severely restricted water contents (0.5 mL water per gram of yeast) [1].

Evidence DimensionChemical stability in aqueous biocatalytic media
Target Compound DataStable, enabling 89% conversion to the chiral alcohol.
Comparator Or BaselineRapid decomposition prior to conversion (Free acid).
Quantified DifferenceComplete preservation of the carbon skeleton vs. rapid hydrolytic/decarboxylative degradation.
ConditionsAqueous organic biphasic system (0.5 mL water / g yeast).

Procurement of the ethyl ester is mandatory for modern enzymatic workflows, as the free acid degrades before conversion in the aqueous conditions required by reductases.

Diastereoselectivity in Direct Reductive Amination

When used in the direct synthesis of enalapril via heterogeneous catalytic reductive amination with L-alanyl-L-proline, Ethyl 2-oxo-4-phenylbutyrate demonstrates strict stereocontrol. Under optimized conditions using Pt/Al2O3 with acetic acid and potassium fluoride additives, the ethyl ester achieves a 17:1 diastereomeric ratio (SSS vs RSS)[1]. This represents a quantifiable improvement over baseline unoptimized conditions (11:1), directly increasing the isolated yield of the target enalapril maleate API [1].

Evidence DimensionDiastereomeric ratio (SSS:RSS) in reductive amination
Target Compound Data17:1 diastereoselectivity (Optimized Ethyl ester process)
Comparator Or Baseline11:1 diastereoselectivity (Baseline unoptimized process)
Quantified Difference54% relative improvement in diastereomeric excess.
ConditionsPt/Al2O3 catalyst, 14 psia H2, ambient temperature, AcOH/KF additives.

Higher diastereoselectivity minimizes the consumption of the L-alanyl-L-proline dipeptide and simplifies the final crystallization of the API.

Ultra-High Substrate Loading Capacity in Engineered Systems

A critical procurement metric for chemical intermediates is their performance at industrial scale-up concentrations. Using an engineered bi-enzyme coupled system (CpCR and GDH) with substrate feeding, Ethyl 2-oxo-4-phenylbutyrate can be processed at a final concentration of 920 mM, yielding 912 mM of (R)-HPBE [1]. This >99% conversion at near-molar concentrations far exceeds the typical <100 mM toxicity limits seen in standard batch biocatalysis [1].

Evidence DimensionMaximum tolerated substrate concentration for >99% conversion
Target Compound Data920 mM substrate loading
Comparator Or Baseline<100 mM (Typical batch biocatalysis baseline)
Quantified Difference>9-fold increase in volumetric productivity.
ConditionsEngineered E. coli BL21-pETDuet-1-GDH-L-CpCR, substrate feeding strategy.

The ability to process this specific ester at near-molar concentrations reduces bioreactor volume and solvent usage, driving down commercial manufacturing costs.

Enalapril and Benazepril API Manufacturing

The primary industrial use case. The compound is the exact structural precursor required to install the ethoxycarbonyl moiety of these prodrugs. It is utilized in direct reductive amination with chiral dipeptides, leveraging its 17:1 diastereoselectivity to maximize API yield [1].

Large-Scale Biocatalytic Synthesis of (R)-HPBE

For manufacturers utilizing modular synthesis, this ester is the targeted substrate for engineered carbonyl reductases. Its quantified aqueous stability and >99% enantioselectivity make it the required choice over free acids or methyl esters for producing ethyl (R)-2-hydroxy-4-phenylbutyrate [2].

Continuous-Flow and High-Density Fermentation Processes

Due to its ability to be processed at near-molar concentrations (up to 920 mM) without poisoning engineered enzyme systems, it is highly suited for advanced, high-throughput continuous feeding bioreactors[3].

XLogP3

2.3

UNII

5YNU9LPT51

Other CAS

64920-29-2

Wikipedia

Ethyl benzylpyruvate

Dates

Last modified: 08-15-2023

Explore Compound Types